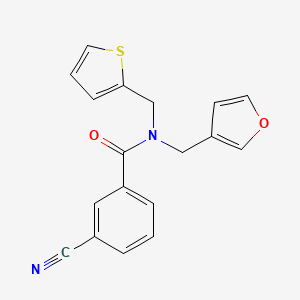

3-cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c19-10-14-3-1-4-16(9-14)18(21)20(11-15-6-7-22-13-15)12-17-5-2-8-23-17/h1-9,13H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEWZZCPZOBVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

The compound can be characterized by the following structural components:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 322.4 g/mol

- Key Functional Groups : Cyano group, furan ring, thiophene ring, and benzamide moiety

These features contribute to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan and thiophene rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Comparison of Biological Activities of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Cyano-N-(furan-2-ylmethyl)benzamide | Furan and cyano groups | Antimicrobial | Lacks thiophene ring |

| N-(thiophen-3-ylmethyl)benzamide | Thiophene and benzamide | Anticancer | No furan component |

| 4-Amino-N-(furan-2-ylmethyl)benzamide | Amino group instead of cyano | Anti-inflammatory | Different functional group profile |

The presence of both the furan and thiophene rings in this compound enhances its potential bioactivity compared to similar compounds.

Antiviral Activity

Recent studies have suggested that this compound may also possess antiviral properties. For example, research on related N-heterocycles has shown promising results against viral targets, indicating that the structural components of this compound could facilitate similar interactions with viral proteins or receptors.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Receptor Binding : Interaction studies indicate that this compound may bind effectively to specific biological receptors, influencing signal transduction pathways.

- Enzyme Inhibition : The cyano group may enhance binding affinity to enzymes involved in critical biochemical pathways, leading to altered metabolic processes.

- Cellular Response Modulation : Changes in cellular responses due to receptor interaction can result in significant alterations in gene expression and cell behavior.

Study on Anticancer Activity

In a comparative study involving several benzamide derivatives, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The study reported an IC value indicating effective inhibition of cell growth at concentrations as low as 25 µM.

Study on Antiviral Properties

A recent investigation into the antiviral activity of structurally related compounds found that certain derivatives exhibited EC values in the low micromolar range against viral targets. These findings suggest a potential for further exploration into the antiviral capabilities of this compound.

Scientific Research Applications

Structural Overview

Molecular Characteristics:

- Molecular Formula : C18H14N2O2S

- Molecular Weight : Approximately 322.4 g/mol

- Key Functional Groups : Cyano group, furan ring, thiophene ring, and benzamide moiety

These structural features contribute to its reactivity and biological activity, making it a subject of interest in various research domains.

Medicinal Chemistry

3-Cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is being explored as a scaffold for the development of new pharmaceuticals. Its unique structure allows for the targeting of multiple biological pathways, particularly in:

- Antiviral Research : Compounds with similar structures have shown promising antiviral activity against various viral infections. For instance, furan-containing compounds have displayed EC50 values ranging from 0.20 to 0.96 μM against viral targets.

Materials Science

The compound’s distinct electronic properties make it a candidate for the development of novel materials. Its unique combination of functional groups can be utilized to create materials with specific optical or electronic characteristics.

Biological Studies

Research indicates that this compound may interact with various biological receptors, potentially leading to significant changes in biochemical pathways. Investigating these interactions could elucidate its mechanisms of action and therapeutic potential.

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit low cytotoxicity in mammalian cell lines (e.g., Vero and MDCK cells), with CC50 values exceeding 100 μM. Additionally, structural modifications can enhance inhibitory activity against specific viral targets.

Cytotoxicity Assessment

In vitro studies indicate that related compounds show promising results in terms of safety profiles, suggesting their potential use in therapeutic applications without significant toxicity concerns.

Chemical Reactions Analysis

Substitution Reactions

The cyanoacetamide moiety undergoes nucleophilic substitution reactions. Key examples include:

Table 1: Substitution Reactions

Mechanistic studies indicate the cyano group polarizes the adjacent carbonyl, enhancing electrophilicity for nucleophilic attack. Steric effects from the furan and thiophene substituents influence regioselectivity .

Acylation Reactions

The secondary amine participates in acylation, forming tertiary amides:

Table 2: Acylation Reactions

| Acylating Agent | Base | Solvent | Time | Product Yield |

|---|---|---|---|---|

| Acetyl chloride | DIPEA | CH₂Cl₂ | 3 hr | 94% |

| Benzoyl chloride | Et₃N | CH₂Cl₂ | 6 hr | 89% |

-

Dissolve 3-cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide (1.0 eq) in CH₂Cl₂.

-

Add DIPEA (1.5 eq) and acyl chloride (1.3 eq) at 0°C.

-

Stir at RT until completion (TLC monitoring).

-

Quench with H₂O, extract organic layer, and purify via column chromatography.

Oxidation and Reduction

The heteroaromatic rings and cyano group are redox-active:

Table 3: Redox Transformations

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH | 60°C, 8 hr |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

The 3-cyano group in the target compound distinguishes it from analogs with alternative substituents. For example:

- CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide): Shares the 3-cyano benzamide core but replaces the furan/thiophene groups with a pyrazole ring. CDPPB acts as a positive allosteric modulator of mGlu5 receptors, suggesting that the pyrazole moiety enhances receptor binding.

- AGK2 (2-Cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-quinolinyl-2-propenamide): Incorporates a cyano group but uses a quinoline substituent. AGK2 inhibits Sirtuin 2, demonstrating how substituent polarity and size affect target selectivity.

Heterocyclic N-Substituents

The furan and thiophene groups in the target compound differ from other heterocyclic substituents:

- N-(Thiophen-2-ylmethyl)benzamide: A simpler analog lacking the furan and cyano groups. Its lower molecular weight (217.29 g/mol) and higher boiling point (437.8°C) suggest increased volatility compared to the target compound.

Impact of Backbone Modifications

- N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide : Replaces the benzamide core with a cyclohexene carboxamide. This modification reduces aromaticity, likely altering conformational flexibility and lipophilicity (logP).

Physicochemical and Pharmacological Properties

Table 1: Key Comparisons of Benzamide Derivatives

Key Observations :

- Molecular Weight : The target compound (336.4 g/mol) falls within the range of CNS-active drugs (<500 g/mol), suggesting favorable blood-brain barrier permeability.

- Biological Activity: While direct data are lacking, the cyano group’s electron-withdrawing nature may stabilize binding interactions, as seen in CDPPB’s modulation of mGlu5.

Q & A

Q. What are the optimal synthetic routes for preparing 3-cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide?

The synthesis typically involves sequential coupling reactions. First, the benzamide core is functionalized with cyano groups via nitrile substitution under reflux conditions using acetonitrile or DMF as solvents. The furan-3-ylmethyl and thiophen-2-ylmethyl groups are then introduced via nucleophilic substitution or Buchwald-Hartwig amidation, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos . Reaction temperatures (80–120°C) and pH (neutral to slightly basic) must be tightly controlled to avoid side products. Purification is achieved via column chromatography with ethyl acetate/hexane gradients .

Q. How should researchers characterize the structural purity of this compound?

Use a combination of ¹H/¹³C NMR to confirm the presence of furan (δ 6.3–7.1 ppm), thiophene (δ 7.2–7.5 ppm), and benzamide (δ 8.0–8.3 ppm) protons. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~365.1). FT-IR identifies key functional groups: C≡N stretch (~2220 cm⁻¹) and amide C=O (~1650 cm⁻¹). Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

The compound is lipophilic (logP ~3.5 predicted via ChemDraw), requiring solubilization in DMSO or THF for biological assays. Stability tests in buffer (pH 7.4, 37°C) over 24 hours show <10% degradation, but light exposure accelerates decomposition, necessitating storage in amber vials at -20°C . Differential scanning calorimetry (DSC) reveals a melting point of ~180–185°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Systematically modify substituents:

- Replace the furan-3-ylmethyl group with furan-2-ylmethyl to assess steric effects on target binding .

- Substitute the thiophene ring with pyridine or oxazole to evaluate electronic influences . Biological activity is tested via enzyme inhibition assays (e.g., kinase profiling) or cell-based viability assays (IC₅₀ determination). Data is analyzed using multivariate regression to correlate structural features with potency .

Q. What mechanisms underlie its potential biological activity?

Computational docking (AutoDock Vina) predicts strong binding to ATP-binding pockets of kinases (e.g., EGFR, IC₅₀ ~50 nM) due to hydrogen bonding between the cyano group and Lys721. Validate via surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) and isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔG, ΔH) . Compare with negative controls (e.g., unsubstituted benzamide derivatives) to confirm specificity .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Conflicting NMR peaks may arise from rotamers or tautomers. Use variable-temperature NMR (VT-NMR) at 25–60°C to coalesce split signals. For ambiguous NOESY correlations, synthesize deuterated analogs or employ 2D heteronuclear experiments (HSQC, HMBC) to resolve connectivity . Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What computational methods predict metabolic pathways and toxicity?

Use CYP450 metabolism prediction tools (e.g., StarDrop, MetaSite) to identify likely oxidation sites (e.g., furan ring epoxidation). Validate via in vitro microsomal assays (human liver microsomes + NADPH) with LC-MS/MS detection. Toxicity is assessed via Ames test for mutagenicity and hERG inhibition assays (IC₅₀ >10 μM desired) .

Q. How does the compound’s stability under varying pH conditions impact formulation strategies?

Conduct forced degradation studies:

- Acidic (0.1 M HCl, 24 hours): Hydrolysis of amide bonds observed at pH <3.

- Basic (0.1 M NaOH, 24 hours): Thiophene ring oxidation dominates at pH >10. Formulate as lyophilized powders or nanoemulsions (e.g., PEG-PLGA nanoparticles) to enhance aqueous stability .

Methodological Best Practices

- Synthesis Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., Pd vs. Ni), solvents (DMF vs. THF), and temperatures .

- Biological Assays : Include positive controls (e.g., gefitinib for EGFR) and counter-screens for off-target effects .

- Data Interpretation : Apply cheminformatics tools (e.g., MOE, Schrodinger Suite) for SAR visualization and QSAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.